
Resmetirom
Overview
Description
Resmetirom (MGL-3196) is an orally administered, liver-targeted, selective thyroid hormone receptor-beta (THR-β) agonist approved by the U.S. Food and Drug Administration (FDA) in March 2024 for treating noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced fibrosis (stages F2–F3) . It represents a breakthrough in metabolic dysfunction-associated steatohepatitis (MASH/NASH) treatment, addressing lipid metabolism dysregulation and inflammation through THR-β activation. This article compares this compound with similar therapeutic agents, including fibroblast growth factor 21 (FGF21) analogs, glucagon-like peptide-1 (GLP-1) agonists, and other THR-β agonists, focusing on efficacy, safety, and mechanistic distinctions.
Preparation Methods
The preparation of Resmetirom involves the synthesis of its crystal form. The chemical name of this compound is 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. The synthetic route includes the formation of the triazine ring and the attachment of the pyridazinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Resmetirom undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Resmetirom is a liver-directed selective thyroid hormone receptor-β (THR-β) agonist that has shown promise in treating metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD) . It works by selectively binding to THR-β receptors in the liver, enhancing metabolic processes that regulate lipid and cholesterol levels .
Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis
Phase 3 Clinical Trial Results
this compound has demonstrated positive results in a pivotal Phase 3 MAESTRO-NASH clinical trial for treating NASH and liver fibrosis . The 52-week study, involving over 950 patients, showed that this compound achieved both primary endpoints at daily oral doses of 80 mg and 100 mg relative to placebo .
Primary Endpoint | This compound 80 mg (n=316) | p-value | This compound 100 mg (n=321) | p-value | Placebo (n=318) |
---|---|---|---|---|---|
NASH resolution | 26% | <0.0001 | 30% | <0.0001 | 10% |
≥1-stage improvement in fibrosis with no worsening of NAS | 24% | 0.0002 | 26% | <0.0001 | 14% |
This compound also significantly improved fibrosis, with at least a one-stage improvement and no worsening of NASH, with p-values of 0.0002 and <0.0001 for the 80 mg and 100 mg doses, respectively .
Efficacy in Treating MASLD
A meta-analysis of this compound efficacy, including 2234 subjects, showed modest efficacy in treating MASLD, with reductions in MRI-PDFF, LDL-c, triglyceride, lipoproteins, liver enzymes, and NASH biomarkers . Significant reductions in MRI-proton density fat fraction (MRI-PDFF) were observed with both 80 mg and 100 mg doses compared to placebo at 36–52 weeks and 12–16 weeks .
Safety and Tolerability
this compound was found to be safe and well-tolerated in adults with presumed NASH . The primary endpoint, the incidence of treatment-emergent adverse events (TEAEs), was not different between treatment arms. The majority of TEAEs were mild to moderate in severity . Common TEAEs included diarrhea and nausea, which occurred more frequently in the this compound arms during the first 12 weeks of treatment .
Effects on Lipid Profile
LDL-C and Triglyceride Levels
this compound has demonstrated effectiveness in reducing LDL-C and triglyceride levels in NASH patients . In the MAESTRO-NASH trial, this compound reduced LDL-C by 12% and 16% at 24 weeks with 80 mg and 100 mg doses, respectively, compared to a 1% increase with placebo (p<0.0001 for both doses) . A pooled analysis showed a significantly higher reduction in triglycerides (TG) in patients receiving this compound compared to placebo (MD: -33.86; 95% CI: -47.79 to -19.92; p < 0.001) .
Dyslipidemia and Cardiovascular Risk
By improving lipid profiles, particularly by decreasing LDL-C and TG, this compound shows promise as a potential treatment for managing dyslipidemia and cardiovascular risk in NASH patients .
Integrated Analysis with SteatoSITE Database
SteatoSITE: A Multimodal Database
The SteatoSITE database integrates histopathological assessments, transcriptomic data, and longitudinal electronic health record data to define disease-stage-specific gene expression signatures and cell subpopulations associated with adverse outcomes in MASLD . This resource supports rational biomarker and drug development and facilitates precision medicine approaches for patients with MASLD .
Transcriptional Risk Score
A 15-gene transcriptional risk score was developed to predict future hepatic decompensation events, with high accuracy for 1-, 3-, and 5-year risk prediction . Thyroid hormone receptor beta regulon activity was identified as a critical suppressor of disease progression .
Ongoing Clinical Trials
Mechanism of Action
Resmetirom exerts its effects by acting as a thyroid hormone receptor beta agonist. Thyroid hormones, such as free thyroxine and free triiodothyronine, are key regulators of lipid metabolism in the liver. This compound stimulates the thyroid hormone receptor beta in the liver, leading to a reduction in intrahepatic triglycerides. This action helps to reduce liver fat and improve liver function in patients with noncirrhotic nonalcoholic steatohepatitis .
Comparison with Similar Compounds
Mechanism of Action
Resmetirom selectively activates THR-β in the liver, enhancing lipid oxidation, reducing lipogenesis, and improving mitochondrial function. Preclinical studies demonstrate its ability to suppress STAT3 and NF-κB signaling, mitigating hepatic inflammation and fibrosis . Unlike non-selective thyroid hormone agonists, this compound avoids adverse cardiac effects associated with THR-α activation, offering a safer profile .
Comparative Efficacy
This compound vs. FGF21 Analogs
FGF21 analogs (e.g., pegbelfermin) primarily target metabolic pathways, improving insulin sensitivity and reducing hepatic steatosis. A systematic review highlighted FGF21 analogs as the most effective class for MASH resolution (relative risk [RR]: 2.45 vs. placebo) and fibrosis improvement (RR: 1.82) . However, this compound excels in reducing liver fat content (34–38.6% reduction in MRI-proton density fat fraction [MRI-PDFF] at 16 weeks) and normalizing liver enzymes (alanine aminotransferase [ALT], aspartate aminotransferase [AST]) .
This compound vs. GLP-1 Agonists
GLP-1 agonists (e.g., semaglutide) reduce hepatic fat via weight loss and improved insulin sensitivity. This compound’s direct hepatic action provides superior reductions in triglycerides (-15.4% to -20.4%) and low-density lipoprotein cholesterol (LDL-C: -11.1% to -12.6%) .
This compound vs. Other THR-β Agonists
TG68, a preclinical THR-β agonist, shares this compound’s lipid-lowering effects but lacks clinical validation. This compound’s phase 3 trial (MAESTRO-NAFLD-1) confirmed its safety and efficacy, with 28.8–33.9% hepatic fat reduction at 52 weeks, establishing it as the most advanced THR-β agonist .
Table 1: Efficacy Comparison of this compound, FGF21 Analogs, and GLP-1 Agonists
Clinical and Regulatory Status
This compound is the first FDA-approved NASH therapy, supported by phase 3 trials demonstrating histological improvement and fibrosis reduction .
Biological Activity
Resmetirom (MGL-3196) is a selective thyroid hormone receptor beta (THR-β) agonist that has been developed primarily for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and real-world applications based on recent research findings.
This compound functions by selectively activating THR-β, which is predominantly expressed in liver cells (hepatocytes). This activation leads to several metabolic changes:
- Increased Fatty Acid Oxidation : this compound enhances the uptake and oxidation of free fatty acids, thereby reducing hepatic fat accumulation.
- Gene Modulation : It modulates the expression of genes involved in lipid metabolism, such as those responsible for fatty acid transport and oxidation (e.g., CPT1) and the conversion of thyroxine (T4) to triiodothyronine (T3) through the upregulation of DIO1 .
- Improved Energy Metabolism : Studies indicate that this compound increases basal and maximal respiration rates in hepatocytes, leading to enhanced ATP production .
Phase 3 Trials
This compound has undergone extensive clinical evaluation, particularly in Phase 3 trials targeting NASH. Key findings from these studies include:
- Reduction in Liver Fat : MRI-PDFF assessments demonstrated significant reductions in hepatic fat content. For instance, a 52-week treatment period showed that patients receiving this compound had a greater reduction in liver fat compared to placebo .
- Improvement in Lipid Profiles : The treatment resulted in significant decreases in low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (apoB), and triglycerides (TG). For example, patients on 100 mg this compound exhibited a reduction of 19.4% in LDL-C levels at week 24 .
- Fibrosis Improvement : Data indicated that approximately 32% of patients treated with this compound experienced improvement in fibrosis at 36 weeks, compared to only 14% in the placebo group .
Real-World Applications
Recent studies have begun to explore the real-world effectiveness of this compound. A notable study reported that non-invasive tests aligned with Phase 3 trial results, confirming the drug's effectiveness outside clinical trial settings. This suggests that this compound can be prescribed based on non-invasive testing without necessitating liver biopsies .
Case Studies
Several case studies have illustrated the practical application of this compound:
- Patient Cohort Analysis : A cohort study involving 940 patients with metabolic dysfunction-associated steatotic liver disease (MASLD) demonstrated that THR-β agonists like this compound significantly improved hepatic fat metabolism and reduced disease progression markers .
- Longitudinal Data Analysis : The SteatoSITE database integrated longitudinal electronic health records with RNA sequencing data, revealing distinct gene expression signatures associated with NASH progression. This compound's role as a THR-β agonist was identified as crucial for suppressing adverse outcomes related to MASLD .
Summary of Findings
The following table summarizes key findings from clinical trials regarding this compound's biological activity and efficacy:
Parameter | This compound (100 mg) | Placebo | P-value |
---|---|---|---|
% Reduction in LDL-C | -19.4% | -0.1% | <0.001 |
% Reduction in Hepatic Fat | Significant reduction | N/A | N/A |
% Improvement in Fibrosis | 32% | 14% | <0.001 |
Adverse Events | Diarrhea, nausea | Lower incidence | N/A |
Q & A
Basic Research Questions
Q. What are the primary histologic endpoints used to evaluate Resmetirom’s efficacy in Phase 3 trials for NASH with fibrosis?
this compound’s pivotal Phase 3 MAESTRO-NASH trial assessed two co-primary endpoints: (1) ≥30% relative reduction in liver fat (MRI-PDFF) with ≥1 fibrosis stage improvement, and (2) NASH resolution without worsening fibrosis. These endpoints align with FDA guidance for accelerated approval in NASH . Methodologically, biopsies were analyzed by blinded pathologists using the NASH Clinical Research Network (CRN) scoring system, with rigorous inter-rater reliability checks .
Q. How is MRI-PDFF utilized as a surrogate marker in this compound trials, and what are its limitations?
MRI-PDFF quantifies hepatic fat reduction, a key mechanistic biomarker for this compound’s thyroid hormone receptor-β agonism. In Phase 2/3 trials, this compound (80 mg/100 mg) reduced MRI-PDFF by 27–32% vs. placebo at 12–52 weeks . However, MRI-PDFF does not fully capture fibrosis dynamics or inflammatory activity, necessitating histologic validation . Researchers must pair MRI-PDFF with liver stiffness measurements (e.g., FibroScan) or serum biomarkers (e.g., PRO-C3) for comprehensive assessment .
Q. What safety parameters are prioritized in this compound’s clinical trial design?
Safety monitoring includes gastrointestinal adverse events (diarrhea, nausea), thyroid hormone axis disruptions, and cardiovascular (CV) biomarkers (LDL, apolipoprotein B). In MAESTRO-NASH, adverse event rates were comparable to placebo, though transient diarrhea was more frequent with this compound . Advanced CV risk modeling in trials incorporates patient-level data from Phase 2 to adjust for baseline risk factors (e.g., 10-year CV risk scores) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s hepatic fat reduction and nonsignificant MASH resolution in meta-analyses?
A 2024 meta-analysis found this compound significantly reduced MRI-PDFF (MD: -6.02, p<0.0001) but showed no significant improvement in MASH resolution without fibrosis worsening (p=0.06) . This discrepancy may stem from heterogeneity in biopsy sampling, differential patient responses (e.g., SHBG responders vs. non-responders), or trial duration limitations. Researchers should stratify analyses by biomarkers (e.g., SHBG ≥120% increase) and weight loss subgroups to identify responders .
Q. What methodological considerations are critical when extrapolating short-term trial data to long-term cost-effectiveness models for this compound?
Early cost-effectiveness models extrapolate 36-week histologic data to 30-year horizons, assuming sustained treatment adherence (95%) and fixed fibrosis regression rates . Key uncertainties include:
- Utility values : NASH-specific quality-of-life data are limited; models often borrow utilities from hepatitis C studies, introducing bias .
- CV risk assumptions : Scenario analyses test pooled vs. arm-specific CV risks (8.86% vs. 9.01% 10-year risk) to gauge model robustness . Researchers should conduct probabilistic sensitivity analyses and validate against real-world registry data .
Q. What strategies optimize this compound dosing in heterogeneous NASH populations?
Subgroup analyses reveal that 100 mg this compound outperforms 80 mg in patients with high SHBG response (≥120% increase) or ≥5% weight loss. Dose optimization protocols should integrate:
- Pharmacodynamic monitoring : SHBG levels as a proxy for target engagement .
- Weight management : Co-interventions (e.g., GLP-1 agonists) to enhance efficacy in low-responders . Adaptive trial designs (e.g., basket trials) could test personalized dosing regimens .
Q. How should confounding variables be addressed when analyzing this compound’s impact on cardiovascular outcomes?
CV risk modeling in this compound trials uses Framingham risk scores adjusted for NASH-specific factors (e.g., systemic inflammation). Researchers must:
- Adjust for baseline lipid profiles : this compound reduces LDL by 16–19 mg/dL, potentially masking CV risk .
- Incorporate competing risks : Use Fine-Gray subdistribution hazards models to account for liver-related mortality . Post-hoc analyses of MAESTRO-NASH OUTCOMES (NCT04700409) will clarify long-term CV effects .
Q. Methodological Challenges & Future Directions
Q. What are the implications of using this compound as a benchmark in future NASH/MASH trials?
this compound’s approval sets precedent for dual histologic endpoints (fibrosis + resolution). Future trials may:
- Combine therapies : Test this compound with FGF21 analogs or GLP-1 agonists to target metabolic synergies .
- Leverage non-invasive biomarkers : Validate combinations of MRI-PDFF, ELF scores, and PRO-C3 against biopsy . Regulatory guidance will evolve to address placebo arm ethicality if this compound becomes standard care .
Q. What are the limitations of current economic models for this compound, and how can they be improved?
Existing models lack granularity in fibrosis progression (e.g., F2 vs. F3 subpopulations) and underestimate heterogeneity in treatment adherence. Recommendations include:
- Microsimulation approaches : Model individual patient trajectories using Phase 3 patient-level data .
- Real-world evidence : Integrate claims data to refine utility estimates and CV risk stratification .
Q. How can adaptive trial designs enhance this compound’s clinical development pipeline?
Platform trials (e.g., master protocols) could accelerate dose optimization and combination therapy testing. For example:
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBYIYFVSAHJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920509-32-6 | |
Record name | Resmetirom [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MGL-3196 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESMETIROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.